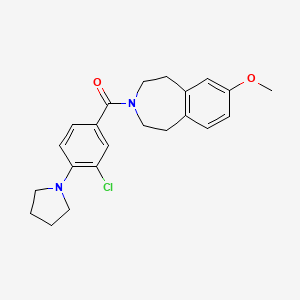![molecular formula C12H8N4O3S B5653213 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5653213.png)
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the thiadiazolo[3,2-a]pyrimidinone family, which has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells, as well as inhibiting the activity of various enzymes involved in cancer cell proliferation. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and protein kinase C. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to disrupt bacterial cell membranes, leading to bacterial cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one in lab experiments is its ability to exhibit various biological activities, making it a potential candidate for the development of new drugs. Additionally, it is relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent derivatives with improved biological activity.
Méthodes De Synthèse
The synthesis of 7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves the reaction of 4-nitrophenylhydrazine with 2-cyano-3-methylthiophene in the presence of a base, followed by cyclization with chloroacetic acid. The resulting compound is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
7-methyl-2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-10(17)15-12(13-7)20-11(14-15)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHCDXELDZACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methoxyphenyl)acetyl]piperidine](/img/structure/B5653131.png)
![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5653135.png)
![[(3aS*,9bS*)-2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5653150.png)
![2-methoxy-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5653163.png)
![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653166.png)
![N-[(2-naphthylamino)carbonothioyl]-2-furamide](/img/structure/B5653172.png)

![6-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5653179.png)
![4-{3-[(1-isopropylpiperidin-4-yl)oxy]-4-methoxybenzoyl}-1,4-oxazepane](/img/structure/B5653187.png)
![1-(4-biphenylyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5653206.png)
![4'-{[(cyclopropylamino)carbonyl]amino}-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5653216.png)
![2-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}isoindoline](/img/structure/B5653222.png)
![N-[2-(3-chlorophenyl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5653229.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5653235.png)